molecular formula C10H12O2 B094898 Benzyl propionate CAS No. 122-63-4

Benzyl propionate

Cat. No.: B094898
CAS No.: 122-63-4
M. Wt: 164.2 g/mol
InChI Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl propionate can be synthesized through the esterification of propionic acid with benzyl alcohol. This reaction is typically catalyzed by an acid such as sulfuric acid . The general reaction is as follows:

C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O\text{C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O} C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O

Industrial Production Methods: In industrial settings, the esterification process can be optimized using various catalysts. For instance, immobilized lipases such as Candida antarctica lipase B (Cal B) have been used to catalyze the reaction in a solvent-free system . The fed-batch approach can be employed to control the addition of propionic acid, ensuring high conversion rates .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Propionic acid and benzyl alcohol.

    Transesterification: Methyl propionate and benzyl alcohol.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a similar structure but derived from acetic acid instead of propionic acid.

    Ethyl propionate: An ester formed from ethanol and propionic acid, with a fruity odor.

    Methyl propionate: An ester formed from methanol and propionic acid, used in flavorings.

Uniqueness: Benzyl propionate is unique due to its specific combination of benzyl alcohol and propionic acid, giving it a distinct floral and fruity odor that is highly valued in the fragrance industry .

Properties

IUPAC Name

benzyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOMAPWVLKRQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044791
Record name Benzyl propanoate
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Molecular Weight

164.20 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sweet, fruity-floral odour
Record name Propanoic acid, phenylmethyl ester
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Record name Benzyl propionate
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Record name Benzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Benzyl propionate
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Solubility

slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol)
Record name Benzyl propionate
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Record name Benzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.028-1.033
Record name Benzyl propionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

122-63-4
Record name Benzyl propionate
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Record name Benzyl propionate
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Record name BENZYL PROPIONATE
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Record name Propanoic acid, phenylmethyl ester
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Record name Benzyl propionate
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Record name Benzyl propionate
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Synthesis routes and methods I

Procedure details

A suspension of 3.72 g (0.032 mol) of rac.-2-amino-3-(3-hydroxyphenyl)propanoic acid benzyl ester in 400 mL of ice cold dichloromethane was treated dropwise with 1.9 mL (0.020 mol) of acetic anhydride. Upon completion of the addition, a solution of 3.70 g of sodium carbonate in 30 mL of water was added simultaneously with an additional 1.9 mL of acetic anhydride. After 1 hour, the layers were separated and the organic layer was washed with water. The combined aqueous layers were extracted with dichloromethane and the combined is extracts were washed with brine and dried over magnesium sulfate. Filtration and concentration afforded a residue which was chromatographed on a Waters Prep 500 liquid chromatograph fitted with two silica gel cartridges, eluting with 20% ethyl acetate-hexane to give 8.49 g (84%) of rac.-2-acetamido-3-hydroxyphenyl)propanoic acid benzyl ester as a thick oil.
Name
rac.-2-amino-3-(3-hydroxyphenyl)propanoic acid benzyl ester
Quantity
3.72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester (10.0 g, 24.9 mmol) in dichloromethane (100 mL) was added triethylamine (10.4 mL, 74.6 mmol) at 0° C. After stirred for 10 min, ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate (9.3 mL, 49.5 mmol) was added at room temperature and stirred for 1 hour. Additional triethylamine (10.4 mL, 74.6 mmol) and ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate (9.3 mL, 49.5 mmol) were added at room temperature and stirred for additional 2 hours. The reaction mixture was washed with H2O and the organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (EtOAc/heptane) to give (S)-3-(3′-chloro-biphenyl-4-yl)-2-(S)-1-ethoxycarbonyl-ethylamino)-propionic acid benzyl ester. 1H NMR (400 MHz, CDCl3) δ 1.21 (t, 3H, J=7.3 Hz), 1.27 (d, 3H, J=6.8 Hz), 1.89 (bs, 1H), 2.95-3.07 (m, 2H), 3.38 (dd, 1H, J=6.8, 14.8 Hz), 3.69 (dd, 1H, J=7.1, 7.1 Hz), 4.06-4.17 (m, 2H), 5.06 (d, 1H, J=12.1 Hz), 5.12 (d, 1H, J=12.1 Hz), 7.20-7.25 (m, 4H), 7.28-7.34 (m, 4H), 7.35 (dd, 1H, J=7.6, 7.6 Hz), 7.41-7.46 (m, 3H), 7.53 (dd, 1H, J=1.5, 1.5 Hz); MS: m/z (MH+) 466.
Name
(S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The activated esters of type (3) react with alcohols, and also with phenols, thiophenols or mercaptans, to form esters. For example, activated propionic acid and benzyl alcohol in tetrahydrofuran, in the presence of triethylamine, give a very good yield of benzyl propionate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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